![molecular formula C18H18BrNO5 B2515421 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 832674-13-2](/img/structure/B2515421.png)
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
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Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to the scientific community.
Scientific Research Applications
Synthesis and Pharmacological Properties
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives This study focused on synthesizing derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These compounds were assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Specific derivatives demonstrated activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups in their structure (Rani, Pal, Hegde, & Hashim, 2016).
Antioxidant Activity
New Nitrogen-containing Bromophenols from Marine Red Alga This research isolated new nitrogen-containing bromophenols from Rhodomela confervoides. These compounds showcased potent scavenging activity against DPPH radicals and displayed moderate activity against ABTS radicals. This finding suggests a potential application in food and/or pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Medicinal Use in Traditional Chinese Medicine
N-Acetyldopamine Derivatives from Periostracum Cicadae This study reported the isolation of new N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, known as chantui in China. These derivatives have been traditionally used to treat soreness of the throat, hoarseness, itching, and spasms (Yang et al., 2015).
Antimicrobial Activities
Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives This paper describes the synthesis of Schiff bases and thiazolidinone derivatives with antimicrobial properties. The structural assignments were determined by spectral studies and the compounds were evaluated for their antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Crystal Structure Analysis
Synthesis and Crystal Structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside This study involved the synthesis of a compound and its crystal structure was determined by X-ray diffraction analysis. The compound exhibited an intermolecular hydrogen bond, indicating potential pharmacological relevance (Peikow et al., 2006).
properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNDUBWGLPTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide |
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